molecular formula C10H18N2O4 B2830637 ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate CAS No. 1400561-44-5

ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate

Cat. No.: B2830637
CAS No.: 1400561-44-5
M. Wt: 230.264
InChI Key: OGGIQSQGNRQNMO-CMDGGOBGSA-N
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Description

Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate is a complex organic compound with a unique structure that includes both amino and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate typically involves multi-step organic reactions. One common method starts with the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with hydroxyethylamine to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophiles used.

Scientific Research Applications

Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: A simpler ester that serves as a starting material for the synthesis of the compound.

    Hydroxyethylamine derivatives: Compounds with similar hydroxyethyl groups that exhibit comparable reactivity.

    Amino acid derivatives: Compounds with amino groups that participate in similar biochemical reactions.

The uniqueness of ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h13-14H,3-6H2,1-2H3,(H2,11,12)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHVYTJMLHBZJZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=NCCO)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C(=NCCO)N)\C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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